![molecular formula C16H18N2O4S B2893542 3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1219913-64-0](/img/structure/B2893542.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea, also known as BDDTU, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BDDTU is a urea derivative that has been synthesized using various methods.
Scientific Research Applications
Inhibitors of Rho Associated Protein Kinases (ROCK1 and 2)
Urea derivatives have been identified as potent ROCK inhibitors, with specific substitutions enhancing their inhibitory potency. These compounds show potential in the suppression of phosphorylation levels in human lung cancer cells, indicating their relevance in cancer research and therapy (Pireddu et al., 2012).
Antiproliferative Activity Against Cancer Cell Lines
Novel urea and bis-urea derivatives exhibit significant antiproliferative effects against various cancer cell lines, highlighting their potential in cancer treatment. Certain derivatives show high selectivity and potency, particularly against breast carcinoma MCF-7 cell line, suggesting a promising lead for drug development (Perković et al., 2016).
Antioxidant Activity
Urea derivatives have been investigated for their antioxidant properties. A specific study focuses on the synthesis and characterization of coumarin substituted heterocyclic compounds, revealing high antioxidant activities in vitro. Such properties are vital for developing therapeutic agents against oxidative stress-related diseases (Abd-Almonuim et al., 2020).
Enzyme Inhibition and Anticancer Investigations
Research on unsymmetrical 1,3-disubstituted ureas has demonstrated their potential in enzyme inhibition and anticancer activities. This study provides a basis for the exploration of urea derivatives as therapeutic agents in cancer and other diseases where enzyme modulation is crucial (Mustafa et al., 2014).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-20-6-5-18(9-12-4-7-23-10-12)16(19)17-13-2-3-14-15(8-13)22-11-21-14/h2-4,7-8,10H,5-6,9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXIPZGOJHDMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.